
N-isopropyl-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyridine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of N-isopropyl-5-(trifluoromethyl)-2-pyridinamine is not well understood. However, studies have shown that N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can act as a nucleophile and form covalent bonds with electrophiles. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can also form hydrogen bonds with other molecules and interact with biological macromolecules such as proteins and DNA.
Biochemical and Physiological Effects:
N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has been shown to have various biochemical and physiological effects. Studies have shown that N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can inhibit the activity of enzymes such as histone deacetylases and phosphodiesterases. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can also modulate the activity of ion channels and receptors in the nervous system. In addition, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has several advantages in lab experiments. It is a stable and easily synthesized compound that can be used as a building block in the synthesis of other compounds. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine is also relatively inexpensive and commercially available. However, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has some limitations in lab experiments. It is a toxic and reactive compound that requires careful handling and storage. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can also form adducts with other compounds and interfere with the analysis of biological samples.
Future Directions
N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has several potential future directions in various fields. In the pharmaceutical industry, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can be used as a building block in the synthesis of novel drugs with improved efficacy and safety profiles. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can also be used as a tool for studying the mechanisms of action of enzymes and receptors. In addition, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine can be used in the development of new agrochemicals with improved selectivity and environmental impact. Further studies are needed to fully understand the potential applications of N-isopropyl-5-(trifluoromethyl)-2-pyridinamine in various fields.
Conclusion:
In conclusion, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine is a stable and easily synthesized compound that can be used as a building block in the synthesis of other compounds. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has several biochemical and physiological effects and has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. Further studies are needed to fully understand the potential applications of N-isopropyl-5-(trifluoromethyl)-2-pyridinamine in various fields.
Scientific Research Applications
N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine is used as a building block in the synthesis of drugs such as antihistamines, anti-inflammatory agents, and antipsychotics. N-isopropyl-5-(trifluoromethyl)-2-pyridinamine is also used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides. In addition, N-isopropyl-5-(trifluoromethyl)-2-pyridinamine has been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.
properties
IUPAC Name |
N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFRWADMHXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



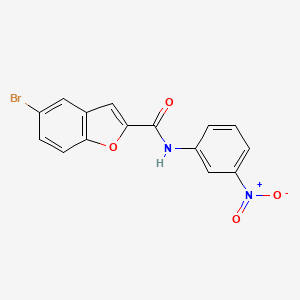
![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
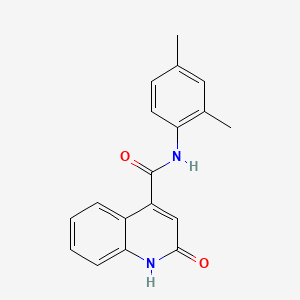
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4394818.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)
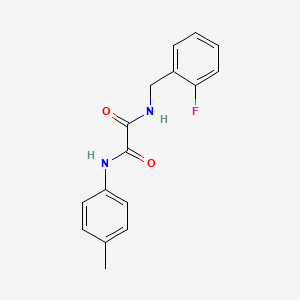
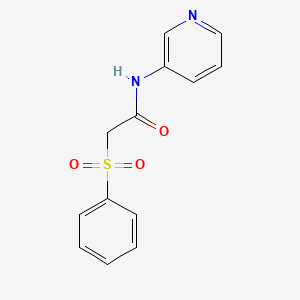
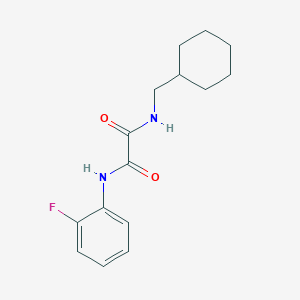
![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
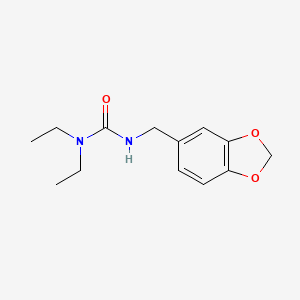
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)